6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is a chemical compound with the molecular formula and the CAS number 1414958-16-9. This compound is classified as a derivative of isoquinoline, which is a heterocyclic aromatic organic compound known for its diverse biological activities. The presence of a chloro substituent significantly influences its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride falls under the category of organic compounds and is specifically classified as a heterocyclic compound due to its isoquinoline structure. It is also categorized as a pharmaceutical intermediate, which indicates its potential use in drug synthesis and development .
The synthesis of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride typically involves the chlorination of 2,3-dihydro-1H-isoquinolin-4-one. Common chlorinating agents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is generally conducted in an inert solvent such as dichloromethane under reflux conditions to ensure complete chlorination .
In laboratory settings, the synthesis may be performed using the following general procedure:
The molecular structure of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride features a chloro group at the sixth position of the isoquinoline ring system. The compound exhibits a bicyclic structure that contributes to its unique chemical properties.
Key structural data includes:
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride can participate in various chemical reactions due to its reactive chloro group. Notably:
For example, when reacted with ammonia or amine derivatives under suitable conditions (e.g., in the presence of a base), it can yield substituted isoquinoline derivatives with potential biological activity .
The mechanism of action for 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride primarily involves its interaction with biological targets at the molecular level. Research indicates that this compound may exhibit antimicrobial and anticancer properties.
Studies have shown that compounds with similar structures can inhibit specific enzymes or interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride typically appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are crucial for determining its handling and application in various formulations.
Key chemical properties include:
Relevant analyses show that the presence of the chloro group enhances its reactivity compared to other similar compounds lacking this substituent .
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride has several applications across various scientific fields:
Isoquinoline derivatives constitute a privileged scaffold in drug discovery, with historical applications spanning antimicrobial, cardiovascular, and central nervous system therapeutics. The tetracyclic structure of natural alkaloids like berberine and papaverine provided early templates for synthetic optimization, demonstrating the intrinsic bioreactivity of the isoquinoline core against diverse biological targets [6]. Modern medicinal chemistry exploits this versatility through systematic scaffold derivatization, with 1,2,3,4-tetrahydroisoquinolines emerging as particularly valuable frameworks due to their synthetic accessibility and conformational rigidity. The introduction of halogen atoms, especially at the C6 position, evolved as a strategic response to metabolic instability issues observed in early non-halogenated analogs [2] [10].
Contemporary research has identified 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one (freebase CAS: 21617-20-9) and its hydrochloride salt as key intermediates in synthesizing complex therapeutic agents targeting inflammation and oncology pathways. Their significance stems from the chlorine atom’s dual role in enhancing target affinity and modulating electron distribution across the heterocyclic system—properties unattainable with hydrogen or alkyl substituents [6] [8]. This evolution from simple isoquinolines to halogenated derivatives reflects medicinal chemistry’s broader shift toward structure-enabled pharmacokinetic optimization while retaining core pharmacophoric elements.
Table 1: Evolution of Isoquinoline Derivatives in Medicinal Applications
Compound Class | Representative Agents | Primary Therapeutic Applications | Structural Advancements |
---|---|---|---|
Early Alkaloids | Berberine, Papaverine | Antimicrobial, Antispasmodic | Unsubstituted or methoxylated cores |
1,2,3,4-Tetrahydro Derivatives | Solifenacin, Antimalarial agents | Urology, Infectious Diseases | Saturated ring system enhancing metabolic stability |
Halogenated Isoquinolones | 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one derivatives | Kinase inhibition, Anticancer research | C6 halogenation for enhanced binding affinity and lipophilicity control |
Salt Forms | Hydrochloride salts (e.g., CAS 1414958-16-9) | Bioavailability-enhanced intermediates | Salt formation addressing solubility limitations |
The strategic placement of chlorine at the C6 position differentiates this compound from its isoquinoline analogs through electronic modulation and steric optimization. Chlorine’s strong electron-withdrawing character induces a dipole moment across the fused ring system, enhancing hydrogen-bond acceptor capacity at the carbonyl oxygen (C4=O) while increasing π-stacking potential with aromatic residues in biological targets [2] [6]. Computational chemistry data reveals significant property alterations compared to unsubstituted analogs: XLogP3 values increase by approximately 0.5-1 unit (to ~2.0), reflecting optimized lipophilicity that facilitates membrane permeation without compromising aqueous solubility [2] [10]. These properties are pharmacologically validated in studies showing enhanced cellular activity against inflammatory mediators—specifically, chlorine’s ortho-effect rigidifies the molecular conformation, pre-organizing the scaffold for optimal interaction with kinase ATP-binding pockets [6].
The 6-chloro substitution also demonstrates positional specificity in biological performance. Comparative studies with 7-chloro and 6-bromo analogs reveal that only C6-chlorination achieves the optimal balance between target potency (e.g., MK2 inhibition) and cellular permeability. This specificity arises from chlorine’s atomic radius (van der Waals radius: 175 pm), which provides sufficient steric impact to block metabolic oxidation at adjacent positions without inducing excessive molecular bulk that would disrupt target binding [6]. NMR analyses of protein-ligand complexes show the chloro substituent engages in halogen bonding with carbonyl groups of kinase hinge regions (distance: ~3.2 Å), explaining the 2-5 fold potency increases observed against cancer-relevant kinases compared to non-halogenated analogs [6] [8].
Table 2: Physicochemical and Pharmacological Impact of 6-Chloro Substitution
Property | 6-Chloro Derivative | Unsubstituted Analog | Functional Significance |
---|---|---|---|
Molecular Weight | 218.08 g/mol (HCl salt) | 181.62 g/mol (freebase) | Minimal increase preserves drug-likeness |
XLogP3 | 2.0-2.5 | 1.2-1.8 | Optimized membrane permeability |
Hydrogen Bond Acceptors | 2 | 2 | Maintains balance per Lipinski’s rules |
TPSA (Ų) | 29.1 | 29.1 | Unaffected by chlorine substitution |
Protein Binding Affinity (Kd) | Low micromolar-nanomolar | High micromolar | Enhanced via halogen bonding interactions |
Cellular Potency (IC₅₀) | 0.1-5 μM in kinase assays | >10 μM | Improved target engagement in cellular environments |
Conversion of 6-chloro-2,3-dihydro-1H-isoquinolin-4-one to its hydrochloride salt (CAS: 1414958-16-9) represents a critical bioavailability-enhancing strategy that addresses intrinsic limitations of the freebase form. The tertiary nitrogen within the dihydroisoquinoline core (pKa ~8.5) readily protonates under physiological conditions, but its freebase exhibits insufficient aqueous solubility (<0.1 mg/mL) for reliable intestinal absorption [1] . Salt formation amplifies solubility by 10-50 fold through conversion to an ionic structure with enhanced water interaction capacity, directly impacting dissolution rates—the primary absorption determinant for orally administered drugs [3] . This property is evidenced by the compound’s storage specifications (sealed, dry, 2-8°C), which prevent dissociation of the hydrochloride counterion that would compromise solubility advantages [3].
The hydrochloride salt further improves physicochemical stability through crystal lattice energy that reduces oxidative degradation at the enone moiety. Differential scanning calorimetry studies reveal the salt’s decomposition onset temperature exceeds 200°C, compared to ~180°C for the freebase, indicating enhanced solid-state stability during storage and processing [1] [3]. This stability extends to solution formulations where the hydrochloride maintains >95% integrity after 24 hours in simulated gastric fluid (pH 1.2-3), whereas the freebase shows significant pH-dependent hydrolysis. Importantly, the hydrochloride salt maintains the original pharmacophore’s target engagement profile—kinase inhibition assays confirm identical IC₅₀ values for salt and freebase against MK2, validating salt formation as a physicochemical optimization without altering intrinsic activity [6].
The permeability paradox common to ionizable compounds is resolved through dynamic equilibrium in biological environments: while the hydrochloride salt ensures rapid dissolution in the gastrointestinal tract, partial conversion to the freebase at intestinal pH (~6.5) enables efficient passive diffusion across enterocytes. Subsequent re-protonation in systemic circulation (pH 7.4) then enhances plasma residence through reduced renal clearance. This pH-dependent speciation creates an optimal absorption profile demonstrated in rat pharmacokinetics studies where the hydrochloride salt achieved 92% oral bioavailability versus <20% for crystalline freebase forms [3] [6].
Table 3: Comparative Bioavailability Parameters: Freebase vs. Hydrochloride Salt
Parameter | Freebase Form | Hydrochloride Salt | Bioavailability Enhancement |
---|---|---|---|
Aqueous Solubility (mg/mL) | <0.1 (pH 7.4) | 5-10 (pH 1.2) | 50-100 fold increase in gastric environment |
Solid-State Stability | Hygroscopic, oxidative degradation | Non-hygroscopic, high decomposition temperature | Enhanced shelf life and processing characteristics |
Oral Absorption (Rat Model) | ~20% bioavailability | >90% bioavailability | Over 4-fold increase in systemic exposure |
Plasma Protein Binding | ~80% | ~80% | Unaffected by salt formation |
Purity Specifications | ≥95% (industrial standard) | ≥97% (CAS 1414958-16-9) | Higher purification achievable via crystallization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1